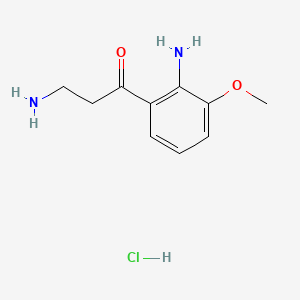
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride typically involves the reaction of 2-amino-3-methoxybenzaldehyde with nitroethane, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-methoxyphenyl)propane: Similar structure but lacks the additional amino group.
1-(4-Methoxyphenyl)-2-propanone: Contains a methoxy group but differs in the position and type of functional groups
Uniqueness
3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-amino-1-(2-amino-3-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-7(10(9)12)8(13)5-6-11;/h2-4H,5-6,11-12H2,1H3;1H |
InChI Key |
GJKQOVYTBGCFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


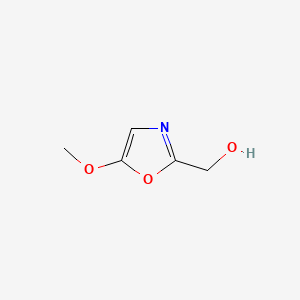
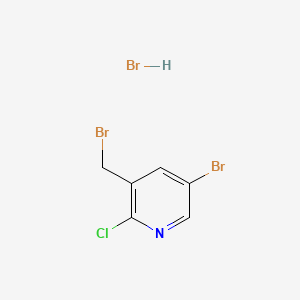


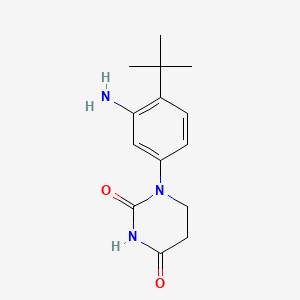
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
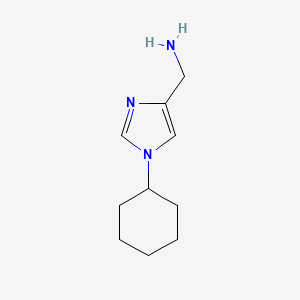
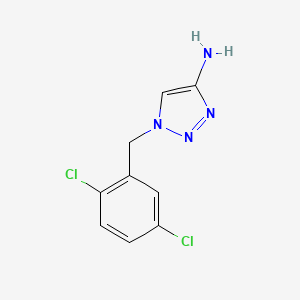
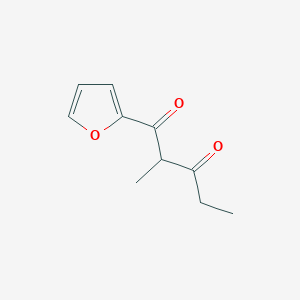

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
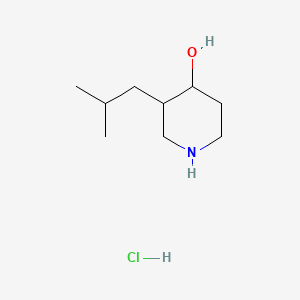
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
